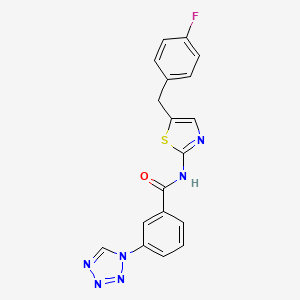
N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative that is likely to possess biological activity due to the presence of a thiazole ring and a tetrazole moiety. Benzamide derivatives are known for their wide range of biological activities, including anticancer properties as seen in the study of Schiff's bases containing a thiadiazole scaffold and benzamide groups . The thiazole ring is a common pharmacophore in drug design, and its incorporation into benzamide structures has been associated with significant biological properties .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the formation of an amide bond between a carboxylic acid or its derivatives and an amine. In the context of similar compounds, a microwave-assisted, solvent-free synthesis method has been employed to create a series of novel benzamide derivatives, which could potentially be adapted for the synthesis of N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide . The structures of such compounds are typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be complex, with potential for conformational disorder as seen in closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides . The presence of substituents on the benzamide ring can influence the molecular conformation and the modes of supramolecular aggregation . For N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide, similar structural analyses would be required to determine its conformation and potential for forming supramolecular structures.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, including interactions with metal ions to form complexes, as seen with N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide . The reactivity of the compound could also be explored in the context of its potential to form gels, as demonstrated by other N-(thiazol-2-yl)benzamide derivatives . The presence of a tetrazole moiety could further influence its chemical reactivity, particularly in the context of forming hydrogen bonds and other non-covalent interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like fluorine can affect these properties . The compound's potential as a supramolecular gelator suggests that it may have unique solubility characteristics in various solvents . Additionally, the compound's biological activity profile, including its anticancer potential, could be related to its physicochemical properties, as seen with other benzamide derivatives .
Applications De Recherche Scientifique
Fluorescent Sensors and Imaging Agents
Research has demonstrated the use of benzothiazole and benzimidazole derivatives as effective fluorescent sensors for metal ions. For example, benzimidazole/benzothiazole-based azomethines have shown substantial sensitivity and selectivity in detecting metal ions like Al3+ and Zn2+, indicating their potential application as fluorescent sensors in environmental monitoring and biological imaging (G. Suman et al., 2019).
Antimicrobial Agents
The design and synthesis of benzothiazole derivatives have been linked to antimicrobial properties. Studies have reported the synthesis of substituted 2-aminobenzothiazoles derivatives exhibiting potent activity against drug-resistant bacterial strains, highlighting their relevance in developing new antimicrobial therapies (D. G. Anuse et al., 2019).
Anticancer Research
Benzothiazole compounds have been explored for their anticancer activity. A study on benzothiazole acylhydrazones showed promising anticancer properties, suggesting the potential of these derivatives in cancer treatment (Derya Osmaniye et al., 2018).
Synthesis and Drug Discovery
The field of drug discovery has benefited from the synthesis of novel benzothiazole and tetrazole derivatives. For instance, compounds designed from tetrazolate-based tectons have led to the development of coordination networks with potential applications in nonlinear optics and drug design, reflecting the chemical’s utility in material science and pharmacology (Jian-Zhen Liao et al., 2013).
Propriétés
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-14-6-4-12(5-7-14)8-16-10-20-18(27-16)22-17(26)13-2-1-3-15(9-13)25-11-21-23-24-25/h1-7,9-11H,8H2,(H,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEJKBPIUHWAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-fluorobenzyl)thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(2-phenoxypropanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2552253.png)
![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2552254.png)
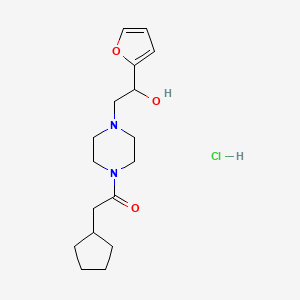

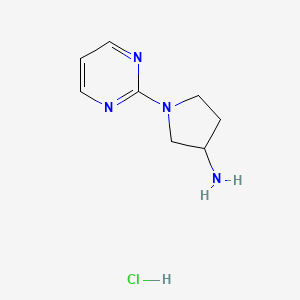
![(3Z)-3-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2552260.png)


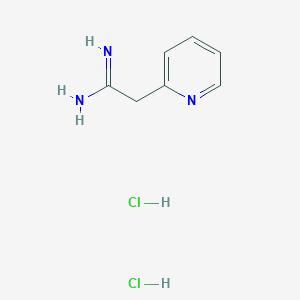
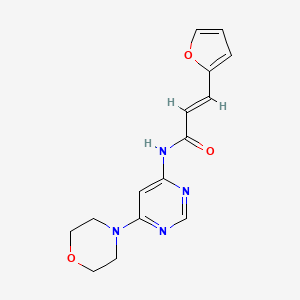
![1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)propyl]piperidine-4-carboxamide](/img/structure/B2552271.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2552272.png)
![3-amino-N-(2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2552273.png)
![3-(4-methyl-1,2,4-triazol-3-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine](/img/structure/B2552274.png)